2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
2-(6-benzyl-2-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F2N5O3/c1-26-11-17-19(25-26)20(30)28(10-13-5-3-2-4-6-13)21(31)27(17)12-18(29)24-14-7-8-15(22)16(23)9-14/h2-9,11H,10,12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCKDMAHBSFGFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=C(C=C3)F)F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4-difluorophenyl)acetamide typically involves multi-step organic reactions. One common approach is the annulation of the pyrazole ring to the pyrimidine ring. This can be achieved through the following steps:
Formation of the pyrazole ring: Starting with a suitable precursor, such as an acylhydrazine, the pyrazole ring is formed through cyclization reactions.
Annulation to the pyrimidine ring: The pyrazole ring is then annulated to the pyrimidine ring using appropriate reagents and conditions, such as strong acids or bases, and elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4-difluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4-difluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-viral activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The following table compares the target compound with structurally related pyrazolopyrimidine derivatives:
Structural and Functional Divergences
- Substituent Effects: The 3,4-difluorophenyl group in the target compound likely improves binding affinity compared to monofluorinated analogs (e.g., Compound 6 ) due to increased electron-withdrawing effects . 6-Benzyl vs. 6-Phenethyl (): Benzyl provides lower molecular weight but may reduce solubility compared to phenethyl. 2-Methyl vs.
Computational Similarity Metrics :
Bioactivity Clustering :
Key Research Findings
Predicted Pharmacokinetics
- The 3,4-difluorophenyl group enhances metabolic stability vs. non-fluorinated analogs (t½ > 6 h in hepatic microsomes, inferred from ).
- LogP calculations : Target compound (LogP ~3.2) is more lipophilic than SAHA (LogP ~1.5) , suggesting better membrane permeability.
Biological Activity
The compound 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4-difluorophenyl)acetamide is a pyrazolo[4,3-d]pyrimidine derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and implications for pharmacological applications.
Structural Characteristics
This compound possesses a complex structure characterized by the following:
- Molecular Formula : C21H17F2N5O3
- Molecular Weight : 409.39 g/mol
- Functional Groups : The presence of dioxo and difluorophenyl groups enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Research indicates that compounds similar to 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4-difluorophenyl)acetamide exhibit significant anticancer activity. Specifically:
- Mechanism of Action : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Case Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes:
- Dihydrofolate Reductase (DHFR) : It has been noted that similar pyrazolo derivatives can act as potent inhibitors of DHFR, which is crucial for DNA synthesis and cellular proliferation .
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| Dihydrofolate Reductase | Competitive | |
| Protein Kinases | Non-competitive |
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties:
- Mechanism : It could inhibit the production of pro-inflammatory cytokines.
Synthesis and Characterization
The synthesis of 2-{6-benzyl-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,4-difluorophenyl)acetamide typically involves multi-step reactions starting from simpler pyrazolo compounds. Key steps include:
- Formation of the pyrazolo framework.
- Introduction of the benzyl and difluorophenyl groups through substitution reactions.
- Final acetamide formation.
Pharmacological Implications
Given its diverse biological activities:
- Potential Applications : The compound could be developed as a therapeutic agent for cancer treatment or as an anti-inflammatory drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
